Labriformidin
Description
Labriformidin is a bioactive compound structurally characterized by its reactive site associated with EC number 5.3.3.-, which is critical for its interaction with biological targets such as ATP1A, a protein involved in cardiac muscle contraction and adrenergic signaling in cardiomyocytes .
Properties
Molecular Formula |
C29H36O11 |
|---|---|
Molecular Weight |
560.6 g/mol |
IUPAC Name |
(1S,2S,3S,5R,6R,9R,10R,12S,14R,16R,18S,20R,23R,25R)-3,9,23-trihydroxy-1,5,20-trimethyl-6-(5-oxo-2H-furan-3-yl)-11,17,19,24-tetraoxaheptacyclo[12.12.0.02,10.05,9.010,12.016,25.018,23]hexacosane-4,22-dione |
InChI |
InChI=1S/C29H36O11/c1-12-6-18(30)29(35)24(37-12)38-16-8-14-9-19-28(40-19)22(25(14,2)10-17(16)39-29)21(32)23(33)26(3)15(4-5-27(26,28)34)13-7-20(31)36-11-13/h7,12,14-17,19,21-22,24,32,34-35H,4-6,8-11H2,1-3H3/t12-,14-,15-,16-,17-,19+,21+,22-,24+,25+,26+,27-,28+,29+/m1/s1 |
InChI Key |
WSTYKMSHUMUSAY-HBXZBPGDSA-N |
SMILES |
CC1CC(=O)C2(C(O1)OC3CC4CC5C6(O5)C(C4(CC3O2)C)C(C(=O)C7(C6(CCC7C8=CC(=O)OC8)O)C)O)O |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3C[C@@H]4C[C@H]5[C@]6(O5)[C@@H]([C@]4(C[C@H]3O2)C)[C@@H](C(=O)[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)O |
Canonical SMILES |
CC1CC(=O)C2(C(O1)OC3CC4CC5C6(O5)C(C4(CC3O2)C)C(C(=O)C7(C6(CCC7C8=CC(=O)OC8)O)C)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
Labriformidin, Digoxin, and Lanatoside C share the same reactive site (EC 5.3.3.-), as indicated by a NICEdrug reactive site identity score of D=1 . However, differences emerge in the peripheral substructures:
- Lanatoside C contains an additional benzenehexol ring and ester group, contributing 8 more carbon atoms and 6 more oxygen atoms compared to Digoxin .
- This compound exhibits a slightly divergent substructure in the layers surrounding the reactive site, resulting in a reduced NICEdrug neighborhood similarity score (E<1 ) compared to Digoxin and Lanatoside C .
Table 1: Structural and Functional Comparison
Implications of Structural Differences
The NICEdrug score analysis employs a layer-based system, expanding from the reactive site (Layer 0) to seven bonds away (Layer 7). While this compound matches Digoxin and Lanatoside C in the reactive site (Layer 0), deviations in outer layers (e.g., substituents or ring structures) may alter:
Mechanistic and Functional Insights
Bioisosteric Replacements
Minor structural changes, such as bioisosteric substitutions (e.g., hydrogen to fluorine), can preserve biological activity while altering physicochemical properties . This compound’s structural divergence from Digoxin and Lanatoside C in peripheral layers may represent such substitutions, though experimental validation is needed.
Target Pathway Overlaps
All three compounds are hypothesized to act on cardiac pathways via ATP1A inhibition, which regulates ion transport in cardiomyocytes .
- Potency : Lower similarity may correlate with reduced binding efficiency.
- Selectivity : Altered substructures might minimize off-target effects compared to Digoxin, which has a narrow therapeutic index .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
